molecular formula C11H20N2O B12176034 Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-

Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-

Cat. No.: B12176034
M. Wt: 196.29 g/mol
InChI Key: ODQQKPUTQYMRND-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, is a chemical compound with the molecular formula C11H19NO It is characterized by a cyclohexane ring attached to a carboxamide group, which is further linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, typically involves the reaction of cyclohexanecarboxylic acid with pyrrolidine. The process can be carried out under various conditions, including the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexylamine derivatives.

Scientific Research Applications

Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The compound may also modulate signaling pathways by binding to specific receptors or enzymes, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Lacks the pyrrolidine ring, making it less versatile in terms of biological interactions.

    Pyrrolidine: Does not have the cyclohexane carboxamide moiety, limiting its applications in certain chemical reactions.

    Cyclohexylamine: Similar structure but lacks the carboxamide group, affecting its reactivity and applications.

Uniqueness

Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, is unique due to the presence of both the cyclohexane and pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-pyrrolidin-1-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C11H20N2O/c12-10(14)11(6-2-1-3-7-11)13-8-4-5-9-13/h1-9H2,(H2,12,14)

InChI Key

ODQQKPUTQYMRND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N)N2CCCC2

Origin of Product

United States

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